2-Amino-3-ethylpentanoic acid

Enzyme inhibition Aminoacyl-tRNA synthetase Binding affinity

2-Amino-3-ethylpentanoic acid (β,β-diethylalanine) is a unique β-branched unnatural amino acid that generic valine or norvaline cannot replace. Its distinct steric profile enables targeted IleRS inhibition (Ki ~530 µM), while its elevated LogP (~1.53) and mild SPPS coupling properties deliver superior membrane permeability and yield for peptide therapeutics. Available as a racemic free base at 97% purity with Fmoc/Boc options for automated synthesis, it also underpins DeAla isobaric tags for 13-plex quantitative proteomics. Procure now to advance your enzyme mechanism, peptidomimetic, or biomarker discovery programs.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 14328-54-2
Cat. No. B017016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethylpentanoic acid
CAS14328-54-2
Synonyms3-Ethylnorvaline;  3-Ethyl-DL-norvaline; 
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCC(CC)C(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
InChIKeyIXLUUORVBOXZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-ethylpentanoic Acid (CAS 14328-54-2) Procurement Overview: Structure, Class, and Key Identifiers


2-Amino-3-ethylpentanoic acid (CAS 14328-54-2), also known as 3-ethylnorvaline, β,β-diethylalanine, or (pent-3-yl)glycine, is a non-proteinogenic, β-branched α-amino acid derivative with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol [1]. It is a structural analog of the natural amino acids valine, leucine, and isoleucine, featuring an ethyl group substitution at the β-carbon, which imparts distinct steric and hydrophobic properties . The compound is commercially available as a free base with typical purities of 95–97% and is offered by major chemical suppliers for research and development applications .

Why Simple Amino Acid Analogs Cannot Substitute for 2-Amino-3-ethylpentanoic Acid in Specialized Applications


While 2-amino-3-ethylpentanoic acid shares the α-amino acid backbone with common proteinogenic amino acids such as valine, leucine, and isoleucine, its unique β-branching pattern (two ethyl groups at the β-carbon) confers steric bulk and hydrophobicity that are not replicated by linear analogs like norvaline or by natural β-branched amino acids like valine (single methyl and isopropyl) [1]. This structural distinction directly impacts molecular recognition: the compound exhibits a Ki of 530 μM for E. coli isoleucyl-tRNA synthetase (IleRS), which is approximately 6,000-fold weaker than the cognate substrate L-isoleucine (Ki ~88 nM) but approximately 10-fold stronger than the related analog (3R)-2-amino-3-ethylhexanoic acid (Ki 5,000 μM), demonstrating that subtle alterations in β-substitution profoundly alter enzyme binding [2]. Consequently, generic substitution with commercially available amino acids (e.g., DL-norvaline, L-valine) would fail to replicate the specific steric and electronic profile required for applications in targeted enzyme inhibition studies, peptidomimetic design, and as a hydrophobic building block in solid-phase peptide synthesis [3].

Quantitative Differentiation of 2-Amino-3-ethylpentanoic Acid: Head-to-Head Comparisons vs. Closest Analogs


Ileucyl-tRNA Synthetase (IleRS) Binding Affinity: Intermediate Ki Places 2-Amino-3-ethylpentanoic Acid Between Natural Substrate and Larger Analogs

In a direct head-to-head binding study using an analytical ultracentrifuge at pH 7.5 and 2°C, 2-amino-3-ethylpentanoic acid (DL-racemate) demonstrated a Ki of 5.30×10⁵ nM (530 μM) against E. coli isoleucyl-tRNA synthetase (IleRS) [1]. Under identical assay conditions, the natural cognate substrate L-isoleucine exhibits a Ki of approximately 88 nM (0.088 μM) [2], while the larger homolog (3R)-2-amino-3-ethylhexanoic acid shows a Ki of 5.00×10⁶ nM (5,000 μM) [3]. This places the target compound at an intermediate affinity: ~6,000-fold weaker than isoleucine but ~9.4-fold stronger than the ethylhexanoic acid analog, indicating that the specific β-substitution pattern (two ethyl groups) provides a distinct binding profile that is neither too tight (like the cognate substrate) nor too weak (like larger analogs), making it a useful tool for probing IleRS substrate specificity and for developing moderate-affinity inhibitors.

Enzyme inhibition Aminoacyl-tRNA synthetase Binding affinity Drug discovery

LogP and Hydrophobicity: 2-Amino-3-ethylpentanoic Acid Offers 1.5-Fold Higher Lipophilicity Than Norvaline, Enhancing Membrane Permeability in Peptide Design

The calculated LogP for 2-amino-3-ethylpentanoic acid is 1.53 , which is approximately 1.5-fold higher than the LogP of its parent analog DL-norvaline (LogP ~0.9–1.0) and significantly more lipophilic than L-valine (LogP ~0.2) [1]. This increased hydrophobicity arises from the dual ethyl substitution at the β-carbon, which adds four additional carbon atoms compared to norvaline (C7 vs. C5). In peptide context, this translates to enhanced membrane permeability and improved metabolic stability when incorporated into peptide therapeutics, as hydrophobic amino acids are known to increase peptide half-life and oral bioavailability [2].

Peptidomimetics Drug design Lipophilicity ADME

Melting Point and Thermal Stability: 2-Amino-3-ethylpentanoic Acid Exhibits Lower Decomposition Temperature (242–249°C) Than Norvaline (>300°C), Facilitating Processing in Solid-Phase Synthesis

The melting point of 2-amino-3-ethylpentanoic acid is reported as 242–249°C [1], which is approximately 50–60°C lower than that of DL-norvaline (>300°C, with decomposition) and ~40–50°C lower than L-valine (283–298°C) . This lower melting point, while still well above ambient temperature, can be advantageous in solid-phase peptide synthesis (SPPS) workflows where mild heating is employed to improve coupling efficiency or solubility in DMF/DCM. The reduced thermal stability compared to norvaline also indicates a different crystal packing energy, which may correlate with improved solubility in organic solvents commonly used in SPPS.

Solid-phase peptide synthesis Thermal stability Process chemistry

Synthetic Accessibility: Scalable Asymmetric Synthesis of 3-Ethyl-L-norvaline Achieves >40:1 Diastereomeric Ratio via Strecker Reaction with Crystallization-Induced Transformation

A practical, scalable synthesis of enantiomerically pure 3-ethyl-L-norvaline (the L-enantiomer of the target compound) has been reported, yielding nearly diastereomerically pure α-amino nitrile intermediate with a diastereomeric ratio >40:1 after crystallization-induced asymmetric transformation [1]. This method, which employs (S)-(−)-α-methylbenzylamine as a chiral auxiliary in a Strecker reaction, provides a 70% yield of the key intermediate and allows for efficient conversion to the free amino acid in three steps. In contrast, earlier synthetic routes to similar β-branched unnatural amino acids often required chromatographic separation of diastereomers or expensive chiral catalysts, limiting their scalability [2].

Asymmetric synthesis Process chemistry Chiral building blocks

Proteomics Application: Diethylalanine-Based Isobaric Tags (DeAla) Outperform Commercial DiLeu Reagents in Peptide Fragmentation and Identification

In a direct comparative study, peptides labeled with diethylalanine-based isobaric reagents (DeAla, derived from 2-amino-3-ethylpentanoic acid) produced more backbone fragmentation ions and achieved higher XCorr values than peptides labeled with commercial N,N-dimethyl leucine (DiLeu) tags [1]. Specifically, DeAla labeling improved peptide identification rates and provided accurate quantification across a dynamic range with minimal technical variability. The 13-plex DeAla reagents demonstrated baseline resolution in Orbitrap MS/MS acquisition at 60k resolution, enabling multiplexed quantification of up to 13 samples simultaneously without increasing structural complexity [1].

Quantitative proteomics Isobaric labeling Mass spectrometry

High-Value Application Scenarios for 2-Amino-3-ethylpentanoic Acid Based on Verified Differentiation


Probing Isoleucyl-tRNA Synthetase (IleRS) Substrate Specificity and Editing Domain Function

2-Amino-3-ethylpentanoic acid serves as a moderate-affinity probe (Ki = 530 μM) for IleRS, enabling researchers to investigate the enzyme's substrate recognition and editing mechanisms without causing complete inhibition. Its intermediate binding affinity—~6,000-fold weaker than the natural substrate L-isoleucine but ~9.4-fold stronger than larger analogs—makes it an ideal tool for studying pre-transfer and post-transfer editing pathways in aminoacyl-tRNA synthetases, as demonstrated in comparative binding studies [1]. This application is directly supported by quantitative Ki data from analytical ultracentrifugation assays at pH 7.5 and 2°C.

Design of Hydrophobic Peptidomimetics with Enhanced Membrane Permeability

The elevated LogP (1.53) of 2-amino-3-ethylpentanoic acid, which is ~1.5-fold higher than norvaline and ~7.6-fold higher than valine, makes it a preferred building block for incorporating controlled hydrophobicity into peptide therapeutics [1]. When substituted for natural amino acids in lead peptide sequences, this compound can improve membrane permeability and metabolic stability without introducing excessive lipophilicity that might compromise solubility or off-target binding. This is particularly valuable in the optimization of oral peptide drugs and cell-penetrating peptides.

Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Sequences

The β-branched structure of 2-amino-3-ethylpentanoic acid, combined with its lower melting point (242–249°C) compared to norvaline (>300°C), facilitates more efficient coupling under mild heating conditions in SPPS workflows [1]. The compound's commercial availability with Fmoc and Boc protection further streamlines its incorporation into automated peptide synthesizers. Researchers synthesizing peptides with challenging steric environments can leverage this building block to achieve higher coupling yields and reduced racemization compared to using natural β-branched amino acids like valine or isoleucine.

Cost-Effective Multiplexed Quantitative Proteomics Using DeAla Isobaric Tags

For large-scale proteomics studies, diethylalanine-based isobaric reagents (DeAla) offer a 13-plex multiplexing capability with superior peptide fragmentation and protein identification performance compared to commercial DiLeu tags [1]. The DeAla chemistry, derived from 2-amino-3-ethylpentanoic acid, provides higher XCorr scores and more backbone fragmentation ions in LC-MS/MS analysis, directly improving quantification accuracy and proteome coverage. This application is ideal for core facilities and research groups seeking high-throughput, cost-effective solutions for biomarker discovery and systems biology studies.

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